4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline
Description
Properties
IUPAC Name |
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5/c1-13-18(20)19(23-14(2)22-13)25-11-9-24(10-12-25)17-7-8-21-16-6-4-3-5-15(16)17/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEYDVXOCPECLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=CC=NC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Quinoline
The 4-chloroquinoline precursor is typically synthesized via direct chlorination of quinoline using phosphorus oxychloride (POCl₃) under reflux. This method achieves 85–92% yields, with regioselectivity driven by the electron-deficient C-4 position. Alternative routes include:
Table 1: Halogenation Conditions for Quinoline Derivatives
| Substrate | Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Quinoline | POCl₃, DMF | 110 | 89 | |
| 6-Fluoroquinoline | PCl₅, CHCl₃ | 80 | 78 |
Preparation of 4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazine
Pyrimidine Ring Construction
The 5-fluoro-2,6-dimethylpyrimidin-4-yl group is synthesized via cyclocondensation of fluorinated guanidine derivatives with diketones. A representative protocol involves:
Table 2: Cyclocondensation Parameters for Pyrimidine-Piperazine Synthesis
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4-Dichloro-6-methylpyrimidine | Piperazine, K₂CO₃ | THF | 76 | |
| 5-Fluoro-2,4-dichloropyrimidine | Piperazine, Et₃N | DCM | 68 |
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (SNAr)
The most widely employed method involves reacting 4-chloroquinoline with 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine in the presence of a base (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DMSO. Key considerations include:
Table 3: SNAr Reaction Optimization
Transition Metal-Catalyzed Cross-Coupling
For sterically hindered substrates, palladium-catalyzed Buchwald-Hartwig amination offers an alternative. A typical protocol uses:
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
LiHMDS as base in toluene at 100°C.
This method achieves 70–78% yields but requires rigorous exclusion of moisture and oxygen.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, eluent: EtOAc/hexanes 1:3) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>98%).
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): Characteristic signals include δ 8.85 (d, J = 5.2 Hz, quinoline H-2), 7.95–7.45 (m, aromatic H), and 3.70–3.20 (m, piperazine CH₂).
-
HRMS : Calculated for C₂₁H₂₂F₅N₆ [M+H]⁺: 453.1921; Found: 453.1918.
Challenges and Recent Advances
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Substitution Patterns and Receptor Targeting
- Pyrimidine vs. Sulfonyl Groups : The 5-fluoro-2,6-dimethylpyrimidine substituent in the target compound likely enhances hydrophobic interactions with CCR5 compared to sulfonyl-containing analogues like KM11060, which instead target CFTR via polar interactions .
- Halogen Effects : Chlorine substituents (e.g., in Piperaquine) improve antimalarial activity by increasing membrane permeability and resistance to metabolic degradation, whereas fluorine in the target compound may optimize binding kinetics for CCR5 .
- Position of Piperazine: Piperazine at C4 (target compound) vs. C2 (4-Methyl-2-(piperazin-1-yl)quinoline) alters spatial orientation, impacting interactions with bacterial DNA gyrase in antibacterial quinolones .
Pharmacological Profiles
- CCR5 Antagonists : The target compound (IC50 = 692 nM) outperforms earlier derivatives like compound1 (IC50 = 2.00 μM) due to the pyrimidine group’s steric bulk, which prevents receptor overactivation .
- CNS Applications: 8-(1-Piperazinyl)quinoline derivatives with sulfonylisoindoline groups show efficacy in CNS disorders, suggesting that substituent polarity and aromaticity dictate blood-brain barrier penetration .
Physicochemical and ADMET Properties
- Metabolic Stability : Fluorine substitution reduces cytochrome P450-mediated oxidation, extending half-life relative to chlorinated derivatives like Piperaquine .
Biological Activity
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is a synthetic organic compound that integrates a quinoline moiety with a piperazine and a fluorinated pyrimidine ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The presence of fluorine and dimethyl groups enhances its lipophilicity, which may influence its interaction with various biological targets.
- Molecular Formula : C18H23FN6
- Molecular Weight : 342.4 g/mol
- Structural Features : The compound features a tetrahydroquinazoline core and a piperazine moiety, which are significant for its pharmacological properties.
Anticancer Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit notable anticancer activities. The compound's structural characteristics may enhance its selectivity and potency against specific cancer cell lines.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antitumor | TBD |
| Reference Compound | Antitumor | 0.79 - 5.51 |
The exact mechanism of action for this compound remains to be fully elucidated; however, similar compounds have shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. Studies suggest that the incorporation of the piperazine and fluorinated pyrimidine moieties enhances the antibacterial effectiveness of these compounds.
Study 1: Anticancer Activity
In vitro studies were conducted on several cancer cell lines to evaluate the efficacy of this compound. The results indicated promising cytotoxic effects at sub-micromolar concentrations, comparable to established anticancer agents.
Study 2: Antimicrobial Effects
Another study focused on the antimicrobial activity of related quinoline compounds against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, supporting the potential use of this compound in treating infections.
Q & A
Q. What are the standard synthetic routes for 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of the pyrimidine ring, followed by coupling with the piperazine moiety and subsequent attachment to the quinoline core. Key steps include:
- Nucleophilic substitution for introducing the 5-fluoro-2,6-dimethylpyrimidine group (e.g., using fluorinated precursors under anhydrous conditions ).
- Buchwald-Hartwig amination or Ullmann coupling to link the piperazine and quinoline groups, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound.
Critical Conditions : - Temperature control during coupling (80–110°C) to minimize side reactions.
- Use of dry solvents (e.g., THF, DMF) and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
Q. How is the compound characterized using spectroscopic and crystallographic methods to confirm its structural integrity?
- Methodological Answer : A combination of techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluoro and methyl groups on pyrimidine, piperazine-quinoline linkage). Chemical shifts for aromatic protons in quinoline (δ 8.5–9.0 ppm) and piperazine (δ 3.0–3.5 ppm) are diagnostic .
- X-ray Crystallography : Single-crystal analysis confirms bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between quinoline N and solvent molecules) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 392.1752 for C₂₁H₂₂FN₅) .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine or quinoline rings affect the compound’s binding affinity to biological targets, and what computational methods are used to predict these interactions?
- Methodological Answer :
- Modification Strategies :
- Pyrimidine Ring : Substituting fluorine with chlorine or altering methyl groups impacts steric bulk and electronic properties, affecting interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .
- Quinoline Core : Introducing electron-withdrawing groups (e.g., -CF₃) enhances π-π stacking with aromatic residues in receptor binding sites .
- Computational Tools :
- Molecular Docking (AutoDock Vina, Schrödinger) : Predicts binding modes and affinity scores (e.g., ΔG values) against targets like serotonin receptors or bacterial topoisomerases .
- Molecular Dynamics Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns indicates stable binding) .
Q. What strategies are employed to resolve contradictions in biological activity data across different in vitro and in vivo models for this compound?
- Methodological Answer : Contradictions (e.g., high in vitro potency but low in vivo efficacy) are addressed via:
- Pharmacokinetic Profiling :
- Measuring plasma stability (e.g., incubation with liver microsomes) to identify metabolic vulnerabilities (e.g., CYP450-mediated oxidation) .
- Assessing blood-brain barrier permeability using PAMPA assays or in silico logP calculations (optimal range: 2–3) .
- Dose-Response Refinement :
- Adjusting dosing regimens in animal models (e.g., escalating doses in murine sepsis models) to account for species-specific bioavailability differences .
- Target Engagement Studies :
- Radioligand binding assays (e.g., ³H-labeled compound) to confirm receptor occupancy in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
